tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-5-6(7(12)11(5)14)10-8(13)15-9(2,3)4/h5-6,14H,1-4H3,(H,10,13)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHJMVYSNXQXKI-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate typically involves the protection of the amine group using tert-butyl carbamate. One common method includes the reaction of tert-butyl carbamate with an appropriate azetidinone derivative under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form alcohols.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its azetidinone ring is a key structural motif in many β-lactam antibiotics, which are crucial in the treatment of bacterial infections .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring can inhibit the activity of certain enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the catalytic activity and leading to therapeutic effects .
Comparison with Similar Compounds
Analogues with Modified Carbamate Substituents
Key Findings :
- Metabolic Stability : Fluorinated analogs (e.g., PharmaBlock’s piperidine derivative) exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation .
- Stereochemical Influence : Enamine’s chiral tert-butyl carbamates (e.g., bromo-substituted variants) demonstrate that stereochemistry at the 3-position significantly alters reactivity in nucleophilic substitutions .
Analogues with Modified Core Rings
Key Findings :
- Ring Size and Reactivity: The azetidinone core in the target compound introduces ring strain, increasing reactivity in nucleophilic ring-opening reactions compared to 5-membered pyrrolidinones .
- Functional Group Diversity: The morpholino and p-anisyl groups in compound 5 enable interactions with hydrophobic enzyme pockets, highlighting the role of substituents in target specificity .
Analogs with Aromatic or Heterocyclic Modifications
Key Findings :
Biological Activity
Tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate, commonly referred to as a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C₁₁H₁₉N₃O₃
- Molecular Weight : 245.27 g/mol
- CAS Number : 74844-91-0
The structure features a tert-butyl group, a hydroxy group, and a unique azetidine ring which contributes to its biological properties.
This compound exhibits several mechanisms of action that are significant in its biological activity:
- Inhibition of Enzymatic Activity : Studies have shown that similar carbamate compounds can inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are critical in neurodegenerative diseases like Alzheimer's disease. This inhibition leads to increased levels of neurotransmitters and potentially ameliorates cognitive decline .
- Antioxidant Properties : The compound may exhibit antioxidant activity by reducing oxidative stress markers, thus protecting cells from damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in astrocytes .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound in models of neurodegeneration:
- In Vitro Studies : In cellular models exposed to amyloid-beta (Aβ) peptides, the compound demonstrated a protective effect against cell death and reduced Aβ aggregation. This suggests potential applications in treating Alzheimer's disease by targeting amyloidogenesis .
Anticancer Activity
Some derivatives of carbamates have shown promise in cancer research:
Case Studies
- Alzheimer's Disease Model : In a study examining the effects of similar carbamate compounds on cognitive function in scopolamine-induced models of Alzheimer's disease, it was found that treatment with these compounds led to improved memory performance and reduced Aβ levels in the brain .
- Inflammatory Response : Another study investigated the anti-inflammatory effects of related compounds on astrocytes activated by Aβ. The results indicated a decrease in inflammatory cytokine production when treated with these carbamates, highlighting their potential therapeutic role in neuroinflammation associated with Alzheimer's disease .
Summary Table of Biological Activities
Q & A
Q. Q1. What are the standard synthetic routes for tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a hydroxyl- and carbamate-functionalized azetidinone precursor with tert-butyl chloroformate. Key steps include:
- Base selection: Triethylamine or DMAP is used to deprotonate the amine and activate the chloroformate .
- Solvent optimization: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and solubility properties .
- Temperature control: Reactions are conducted at 0–25°C to minimize epimerization of the (2S,3S) stereocenters .
Yield improvements (70–85%) are achieved by slow addition of reagents and inert atmosphere (N₂/Ar) to prevent hydrolysis.
Q. Q2. How is the stereochemistry and structural integrity of this compound validated post-synthesis?
Methodological Answer:
- Chiral HPLC: Resolves enantiomers using columns like Chiralpak AD-H and mobile phases (hexane:isopropanol) .
- X-ray crystallography: Confirms absolute configuration (2S,3S) and intramolecular hydrogen bonding between the hydroxy and carbamate groups .
- NMR analysis: H and C NMR verify the azetidinone ring (δ 4.3–4.8 ppm for C3-H) and tert-butyl group (δ 1.4 ppm) .
Q. Q3. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal stability: Decomposition occurs above 80°C, with tert-butyl group cleavage detected via TGA/DSC .
- pH sensitivity: Hydrolysis of the carbamate group is observed at pH < 3 (acidic) or pH > 10 (basic), releasing CO₂ and the parent amine .
- Storage recommendations: Stable at –20°C under anhydrous conditions for >6 months; desiccants like silica gel prevent hygroscopic degradation .
Advanced Research Questions
Q. Q4. How does the stereochemistry of the azetidinone ring influence its reactivity in downstream applications?
Methodological Answer: The (2S,3S) configuration dictates:
- Enzyme binding: Enhanced diastereoselectivity in protease inhibition due to spatial alignment with active-site residues .
- Synthetic derivatization: Epimerization at C2 or C3 under basic conditions alters regioselectivity in nucleophilic substitutions (e.g., Mitsunobu reactions) .
Experimental design: Compare reaction outcomes using (2S,3S) vs. (2R,3R) isomers under identical conditions.
Q. Q5. What mechanistic insights explain the compound’s hydrolysis pathways under physiological conditions?
Methodological Answer:
- Kinetic studies: Pseudo-first-order kinetics in buffer solutions (pH 7.4, 37°C) show t₁/₂ = 12–24 hours .
- Mass spectrometry: Detects intermediates like tert-butylamine and 4-oxoazetidinone fragments during hydrolysis .
- Computational modeling: DFT calculations identify transition states where water nucleophiles attack the carbamate carbonyl .
Q. Q6. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies arise from:
- Purity variations: Impurities >5% (e.g., residual solvents) skew bioassay results. Use HPLC-MS for batch validation .
- Assay conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values. Standardize protocols using CLSI guidelines .
Case study: Conflicting MIC values in antibacterial assays were traced to solvent (DMSO vs. saline) effects on compound solubility .
Q. Q7. What in silico and in vitro strategies are optimal for studying its interactions with biological targets?
Methodological Answer:
Q. Q8. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
Methodological Answer:
Q. Q9. What analytical methods are critical for quantifying this compound in complex matrices (e.g., plasma)?
Methodological Answer:
Q. Q10. What challenges arise during scale-up synthesis, and how can they be mitigated?
Methodological Answer:
- Purification bottlenecks: Column chromatography is inefficient at >100 g scale. Switch to recrystallization (solvent: ethyl acetate/hexane) .
- Exothermic reactions: Use jacketed reactors with controlled cooling to prevent thermal runaway during tert-butyl group introduction .
- Yield optimization: Continuous flow reactors improve mixing and reduce side products (e.g., diastereomers) by 20% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
